cis-beta-Copaene

説明

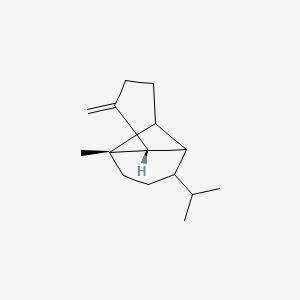

Structure

3D Structure

特性

IUPAC Name |

(1R,2S,8S)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12?,13?,14+,15+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVZPMJSRSWJHQ-HTXSYXIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C3C1C2C(=C)CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@]2([C@H]3C1C2CCC3=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80275850 | |

| Record name | .beta.-Copaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18252-44-3, 18612-33-4 | |

| Record name | beta-Copaene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018252443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-Copaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学的研究の応用

Table 1: Chemical Composition of Copaiba Oil

| Compound | Percentage Range (%) |

|---|---|

| β-Caryophyllene | 38.58–45.77 |

| α-Copaene | 7.33–11.25 |

| cis-β-Copaene | 0.22–0.31 |

| Other Compounds | Varies |

Biological Activities

Research indicates that cis-beta-Copaene exhibits several biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. These properties make it a candidate for therapeutic applications.

Antioxidant Activity

A study demonstrated that copaene compounds, including cis-beta-Copaene, enhance antioxidant capacity in human lymphocyte cultures. This suggests potential use in health supplements aimed at boosting immune function and reducing oxidative stress .

Antimicrobial Properties

Cis-beta-Copaene has shown effectiveness against various pathogens. Its presence in essential oils can contribute to the preservation of food products by inhibiting microbial growth, thus extending shelf life and enhancing food safety.

Agricultural Applications

Cis-beta-Copaene is being explored as a semiochemical for pest control. Its potential to attract or repel specific insects can be harnessed in integrated pest management strategies.

Case Study: Medfly Control

A study focused on the use of α-copaene (closely related to cis-beta-Copaene) derived from clove oil demonstrated its effectiveness in controlling the Mediterranean fruit fly (Medfly). The research highlighted the compound's role as an attractant in traps, suggesting that similar applications could be developed for cis-beta-Copaene .

Industrial Applications

In addition to its biological activities, cis-beta-Copaene is utilized in the fragrance industry due to its pleasant aroma profile. It can be found in perfumes and cosmetics, contributing to scent formulations.

類似化合物との比較

Research Findings and Data Gaps

- Computational Studies : Quantum chemical analyses predict that cis-beta-Copaene’s stereochemistry increases its dipole moment (1.92 Debye) compared to trans isomers (1.45 Debye), affecting intermolecular interactions .

- Experimental Limitations : NIST data for beta-Copaene (CAS 18252-44-3) are validated but lack isomer-specific measurements, highlighting the need for advanced chromatographic separation techniques .

- Biological Relevance : Preliminary studies suggest cis-beta-Copaene may act as a pheromone in insects, a trait less observed in alpha-Copaene .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。